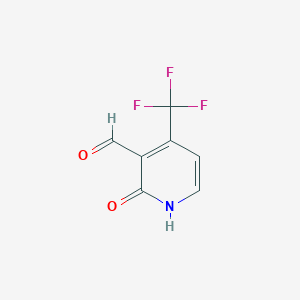
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
Übersicht
Beschreibung
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde , also known by its IUPAC name 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde , is a chemical compound with the molecular formula C7H4F3NO2 . It is a solid substance with a molecular weight of 191.11 g/mol . The compound is characterized by its pale yellow color and is sparingly soluble in water. It is often used in synthetic chemistry and pharmaceutical research .
Synthesis Analysis
The synthesis of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde involves several steps. One common method is the reaction of 4-chloro-3,5-difluoropyridine with hydroxylamine hydrochloride to form an intermediate, which is then oxidized to yield the desired aldehyde. The trifluoromethyl group is introduced during the final step of the synthesis .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring with a hydroxyl group at position 2 and a trifluoromethyl group at position 5. The aldehyde functional group is attached to the carbon at position 4. The arrangement of these substituents contributes to the compound’s reactivity and properties .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Eigenschaften
IUPAC Name |
2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-6(13)4(5)3-12/h1-3H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAAHHMRUUIRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

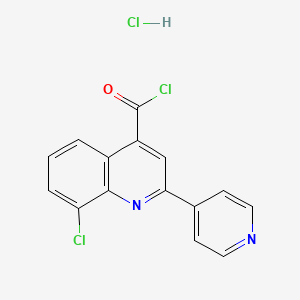
![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)
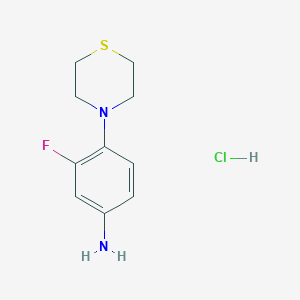
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)
![(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride](/img/structure/B1396487.png)
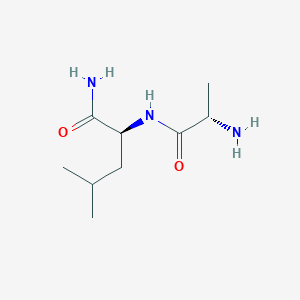
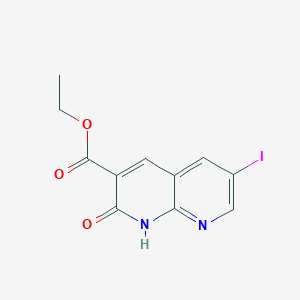
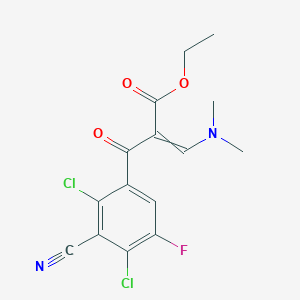
![3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione](/img/structure/B1396496.png)
![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)
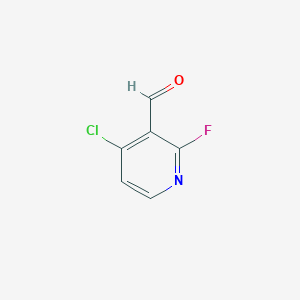
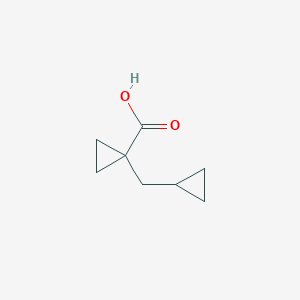
![(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide](/img/structure/B1396500.png)
![tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B1396501.png)